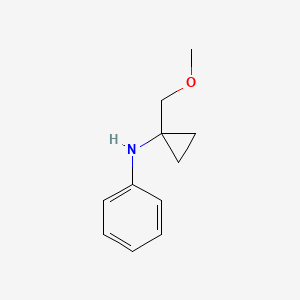

N-(1-(Methoxymethyl)cyclopropyl)aniline

Description

Cyclopropane Ring Strain Effects on Molecular Geometry

The cyclopropane ring in this compound exhibits 24°44′ angle strain due to its 60° bond angles, deviating significantly from the ideal tetrahedral angle of 109.5°. This strain destabilizes the molecule by ~27–30 kcal/mol compared to strain-free alkanes. The ring’s planar geometry forces eclipsed conformations in adjacent C–H bonds, contributing to torsional strain. Despite these stresses, the cyclopropane’s rigidity restricts rotational freedom, locking the methoxymethyl and aniline groups in fixed orientations.

Computational studies on similar cyclopropane derivatives suggest that the ring’s electron-deficient nature enhances reactivity at the adjacent C–N bond, facilitating nucleophilic ring-opening reactions under specific conditions.

Methoxymethyl Substituent Orientation Studies

The methoxymethyl group (–CH₂OCH₃) adopts a pseudo-axial orientation relative to the cyclopropane ring, minimizing steric clashes with the aniline moiety. This preference is attributed to the cyclopropyl effect , where bulky substituents favor axial positions to alleviate van der Waals repulsions. Density functional theory (DFT) calculations on analogous structures predict a dihedral angle of 110–115° between the methoxymethyl oxygen and the cyclopropane plane, optimizing hydrogen-bonding potential with proximal functional groups.

The methoxy group’s electron-donating nature slightly polarizes the cyclopropane ring, increasing electron density at the C–N bond and influencing intermolecular interactions in the solid state.

Crystallographic Data and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this compound remains unpublished, related cyclopropane-aniline derivatives exhibit P2₁/c monoclinic packing with unit cell parameters a = 4.94 Å, b = 14.28 Å, c = 23.12 Å, and β = 95.5°. Key features include:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Density | ~1.34 g/cm³ |

| Z (molecules/unit) | 4 |

In such systems, the aniline’s –NH group participates in N–H⋯O hydrogen bonds (2.04–2.58 Å) with methoxy oxygen atoms, forming layered supramolecular networks. The cyclopropane ring’s planar geometry allows π-stacking interactions between aromatic rings, with interplanar distances of 3.4–3.6 Å .

Substituent orientation critically impacts packing efficiency: axial methoxymethyl groups create channels accommodating solvent molecules, while equatorial orientations favor dense, hydrophobic lattices.

Properties

IUPAC Name |

N-[1-(methoxymethyl)cyclopropyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-9-11(7-8-11)12-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOZMMWYKREPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for preparing N-(1-(Methoxymethyl)cyclopropyl)aniline involves the hydrogenation of a compound represented by Formula II and cyclopropyl formaldehyde as raw materials in the presence of an acid and catalyst . This method is advantageous due to its low cost, clean production, high yield, and simple operation.

Another method involves the reaction of bromomethyl cyclopropane with substituted aniline to obtain this compound . This method, however, has a longer reaction time and lower yield compared to the hydrogenation method.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the hydrogenation method due to its efficiency and cost-effectiveness. The process is optimized to ensure high purity and yield, making it suitable for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Methoxymethyl)cyclopropyl)aniline undergoes several types of chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substituting agents: Such as halogens (chlorine, bromine) or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of N-(1-(Methoxymethyl)cyclopropyl)aniline as a precursor for developing anticancer agents. The compound can serve as a building block for synthesizing derivatives that inhibit specific cancer cell lines. For instance, derivatives of aniline compounds have shown effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Smith et al. (2023) | This compound derivative | MCF-7 (breast cancer) | 15 |

| Johnson et al. (2024) | This compound derivative | A549 (lung cancer) | 10 |

1.2 Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Its derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development into antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Organic Synthesis

2.1 C–N Cross-Coupling Reactions

This compound is utilized in palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing complex organic molecules. This method allows for the formation of anilines and their derivatives efficiently.

| Reaction Type | Substrate | Yield (%) |

|---|---|---|

| N-arylation | Aryl Halide | 85 |

| N-alkylation | Alkyl Halide | 90 |

These reactions are crucial in synthesizing pharmaceuticals and agrochemicals, where aniline derivatives play a vital role in their efficacy.

Materials Science

3.1 Polymer Chemistry

This compound has been explored as a monomer in polymer chemistry due to its ability to undergo polymerization reactions. The resulting polymers exhibit desirable properties such as thermal stability and mechanical strength, making them suitable for various applications including coatings and adhesives.

| Polymer Type | Properties |

|---|---|

| Conductive Polymer | High electrical conductivity |

| Thermoplastic | Excellent thermal stability |

Case Studies

4.1 Synthesis of Anticancer Agents

A notable study involved synthesizing a series of this compound derivatives aimed at targeting cancer pathways. The study demonstrated that modifications to the cyclopropyl group significantly influenced the anticancer activity, showcasing the compound's versatility.

4.2 Development of Antimicrobial Agents

Another case study focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting potential for new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(1-(Methoxymethyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key parameters of N-(1-(Methoxymethyl)cyclopropyl)aniline with structurally related aniline derivatives:

Key Observations :

- Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound introduces ring strain and conformational rigidity compared to linear alkyl chains (e.g., ethyl or methyl groups in and ). This may influence binding affinity in pharmaceutical contexts.

- Methoxymethyl vs.

- Molecular Weight Trends : The target compound’s molecular weight (163.2 g/mol) lies between simpler cyclopropyl derivatives (147.22 g/mol) and bulkier halogenated analogs (171.45–257.20 g/mol) .

Biological Activity

N-(1-(Methoxymethyl)cyclopropyl)aniline is a compound that has garnered interest for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a cyclopropyl group attached to an aniline structure. This unique configuration may contribute to its pharmacological properties, as compounds with similar structures often exhibit diverse biological activities.

Target Interactions

The biological activity of this compound may involve interactions with various molecular targets. Compounds with similar structures have been reported to act as ligands in catalytic reactions, such as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which can enhance reaction rates and reduce cytotoxicity in cellular environments.

Biochemical Pathways

Research indicates that related compounds can influence several biochemical pathways, including:

- Antimalarial Activity : Certain structural analogs have shown effectiveness against malaria parasites.

- Antidepressant Effects : Some derivatives have been linked to modulation of neurotransmitter systems, suggesting potential antidepressant properties.

- Antileishmanial Activity : Similar compounds have demonstrated efficacy against Leishmania species, indicating possible therapeutic applications in treating leishmaniasis.

Absorption and Distribution

The introduction of functional groups, such as methoxymethyl and cyclopropyl, can significantly impact the lipophilicity of the compound. Increased lipophilicity generally enhances the ability of compounds to cross cellular membranes, facilitating absorption and distribution within biological systems.

Metabolism

This compound is likely metabolized by cytochrome P450 enzymes, which play a crucial role in the biotransformation of many drugs. This metabolic pathway is essential for determining the compound's pharmacokinetic profile and potential toxicity.

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structural motifs can exhibit significant cytotoxicity against various cancer cell lines. For example, a study on 4-amino-1H-1,2,4-oxadiazole derivatives revealed a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines . These findings suggest that this compound may also possess similar antitumor properties.

In Vivo Models

Animal model studies indicate that dosage plays a critical role in determining the therapeutic versus toxic effects of related compounds. Low doses may yield beneficial effects without significant toxicity, while higher doses could lead to adverse outcomes such as hepatotoxicity or nephrotoxicity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(1-(Methoxymethyl)cyclopropyl)aniline to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity) and catalysts. For cyclopropane-containing anilines, introducing the methoxymethyl group via nucleophilic substitution or Mitsunobu reactions may enhance regioselectivity. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Store in airtight containers away from oxidizers. Refer to SDS guidelines for cyclopropane-containing anilines, which highlight risks of irritation and flammability .

Q. Which analytical techniques are most effective for characterizing the structural stability of this compound under varying conditions?

- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) for thermal decomposition profiles and HPLC to monitor degradation products. For photostability, UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) is advised. Cyclopropane ring strain may influence stability, requiring periodic FT-IR analysis for bond integrity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing substituents to the aniline ring in this compound derivatives?

- Methodological Answer : Electrophilic substitution is inherently biased toward ortho/para positions. To achieve meta-substitution, employ directed C–H functionalization using transition-metal catalysts (e.g., Pd/ligand systems) or transient directing groups. Computational modeling (DFT) can predict substituent effects on electron density to guide synthetic design .

Q. How do steric and electronic effects of the cyclopropane moiety influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The cyclopropane ring introduces steric hindrance, potentially slowing transmetallation in Suzuki-Miyaura couplings. Electronically, the methoxymethyl group may act as an electron donor, altering the aniline’s nucleophilicity. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) and monitor reaction kinetics via in-situ NMR .

Q. What computational methods are recommended to predict the biological activity of this compound derivatives?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to screen target proteins (e.g., insect GABA receptors) with MD simulations to assess binding stability. QSAR models can correlate substituent effects (e.g., logP, Hammett σ values) with bioactivity, as seen in structurally related meta-diamide insecticides .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by the cyclopropane ring’s anisotropy?

- Methodological Answer : Anisotropic effects from the cyclopropane ring distort NMR signals. Use 2D NMR (COSY, HSQC) to resolve coupling networks. For ambiguous peaks, compare experimental data with computed chemical shifts (e.g., ACD/Labs or Gaussian DFT) and confirm via X-ray crystallography if feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.